PHA-782584
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sunitinib metabolite M8 involves the metabolic transformation of sunitinib by the cytochrome P450 enzyme CYP3A4 . This process primarily occurs in the liver, where sunitinib undergoes N-desethylation to form SU012662 .
Industrial Production Methods
Industrial production of sunitinib and its metabolites typically involves the use of advanced chromatographic techniques for separation and quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods .
Chemical Reactions Analysis
Types of Reactions
PHA-782584 undergoes various chemical reactions, including:
Oxidation: Further oxidation by CYP3A4 to form inactive metabolites.
Reduction: Limited information is available on reduction reactions involving SU012662.
Substitution: Not commonly reported for this metabolite.
Common Reagents and Conditions
Oxidation: CYP3A4 enzyme, oxygen, and NADPH as a cofactor.
Major Products Formed
The major product formed from the oxidation of sunitinib is SU012662, which retains significant pharmacological activity .
Scientific Research Applications
PHA-782584 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sunitinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cancer cell proliferation.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in cancer therapy.
Industry: Utilized in the development of therapeutic drug monitoring methods for sunitinib treatment.
Mechanism of Action
PHA-782584 exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs) . These RTKs are implicated in tumor growth, angiogenesis, and metastatic progression . The inhibition of these kinases disrupts cellular signaling pathways, leading to reduced tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor with similar applications in cancer therapy.
Pazopanib: Targets similar RTKs and is used in the treatment of renal cell carcinoma.
Uniqueness of Sunitinib Metabolite M8
PHA-782584 is unique due to its high potency and prolonged half-life compared to other similar compounds . Its ability to inhibit multiple RTKs makes it a valuable compound in cancer therapy .
Properties
CAS No. |
1126899-61-3 |
---|---|
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.49 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12- |
InChI Key |
YBNMTJYLJWAMGJ-ATVHPVEESA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)O)NC2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-782584; PHA 782584; PHA782584. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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